6-(Benzyloxy)picolinonitrile

Physicochemical differentiation Purification optimization Positional isomer comparison

6-(Benzyloxy)picolinonitrile (CAS 190582-95-7), systematically named 6-phenylmethoxypyridine-2-carbonitrile, is a heterocyclic aromatic nitrile with the molecular formula C₁₃H₁₀N₂O and a molecular weight of 210.23 g/mol. It belongs to the monobenzyloxy-picolinonitrile positional isomer family and is characterized by a benzyloxy substituent at the 6-position and a nitrile group at the 2-position of the pyridine ring.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 190582-95-7
Cat. No. B1278857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)picolinonitrile
CAS190582-95-7
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=N2)C#N
InChIInChI=1S/C13H10N2O/c14-9-12-7-4-8-13(15-12)16-10-11-5-2-1-3-6-11/h1-8H,10H2
InChIKeyFWIJCBURYXWOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)picolinonitrile (CAS 190582-95-7): A Regiospecific Pyridine Building Block for Pharmaceutical Intermediates


6-(Benzyloxy)picolinonitrile (CAS 190582-95-7), systematically named 6-phenylmethoxypyridine-2-carbonitrile, is a heterocyclic aromatic nitrile with the molecular formula C₁₃H₁₀N₂O and a molecular weight of 210.23 g/mol . It belongs to the monobenzyloxy-picolinonitrile positional isomer family and is characterized by a benzyloxy substituent at the 6-position and a nitrile group at the 2-position of the pyridine ring [1]. The compound is employed primarily as a regiospecific synthetic building block in medicinal chemistry, where the 6-substitution pattern confers distinct reactivity and downstream derivatization pathways compared to its 3-, 4-, and 5-substituted positional isomers . Supplier purity specifications for this compound reach up to 98% (HPLC), with multiple vendors offering quality control documentation including NMR and HPLC certificates of analysis .

Why Generic Substitution Among Benzyloxypicolinonitrile Positional Isomers Is Scientifically Unjustified for 6-(Benzyloxy)picolinonitrile Procurement


The four monobenzyloxy-picolinonitrile positional isomers (2,3-; 2,4-; 2,5-; and 2,6-substituted) share identical molecular formulas (C₁₃H₁₀N₂O) and molecular weights (210.23 g/mol) but differ fundamentally in the spatial orientation of the benzyloxy group relative to the nitrile . This positional variation results in measurably divergent physicochemical properties—including a predicted boiling point difference exceeding 47 °C between the 6-isomer and the 3- and 5-isomers—and critically alters the electronic environment of the pyridine ring, as reflected in distinct predicted pKa values . In synthetic applications, the regiospecific placement of the benzyloxy group dictates the site of subsequent electrophilic or nucleophilic aromatic substitution reactions, making interchange of isomers chemically invalid without re-optimization of downstream synthetic routes . Furthermore, the 6-isomer has been specifically cited as a component in patent families targeting p62-mediated proteinopathies (WO-2021054804-A1 and KR-20210035059-A), establishing a procurement rationale tied to a defined therapeutic development pathway that its positional isomers do not share [1].

6-(Benzyloxy)picolinonitrile (CAS 190582-95-7) Quantitative Comparator Evidence for Scientific Procurement Decisions


Predicted Boiling Point: 6-Isomer Exhibits >47 °C Lower Boiling Point Than 3- and 5-Isomers, Facilitating Distillation-Based Purification

The predicted boiling point of 6-(benzyloxy)picolinonitrile is 358.4±32.0 °C at 760 mmHg , which is 45.6 °C lower than that of the 3-isomer (404.0±30.0 °C) and 47.3 °C lower than that of the 5-isomer (405.7±30.0 °C) . It is also 21.3 °C lower than the 4-isomer (379.7±32.0 °C) . This substantial reduction in boiling point—representing an approximately 11–12% decrease relative to the 3- and 5-isomers—is attributable to the distinct electronic and steric environment conferred by the 6-substitution pattern. For industrial and laboratory-scale purification, a lower boiling point translates directly to reduced energy input during distillation, lower thermal degradation risk for the compound, and a wider operational safety margin.

Physicochemical differentiation Purification optimization Positional isomer comparison

Predicted Density: 6-Isomer is the Least Dense Among Monobenzyloxy-Picolinonitrile Positional Isomers

The predicted density of 6-(benzyloxy)picolinonitrile is 1.19±0.1 g/cm³ , which is marginally lower than the predicted density of 1.2±0.1 g/cm³ reported for the 3-isomer , the 4-isomer , and the 5-isomer . While the absolute difference of approximately 0.01 g/cm³ falls within overlapping error margins of the predictive models, the consistency of the directional trend—with the 6-isomer registering the lowest predicted density across all four positional isomers—suggests a genuine structural basis rooted in the different molecular packing efficiency conferred by the 6-substitution geometry. In crystallization and formulation contexts, lower density may correlate with altered solubility characteristics and crystal lattice energetics.

Density differentiation Formulation Crystallography

Predicted pKa: The 6-Isomer Exhibits a Uniquely Low Basicity (pKa -1.63) That Distinguishes It from the 5-Isomer in Ionization-Dependent Applications

The predicted acid dissociation constant (pKa) of 6-(benzyloxy)picolinonitrile is -1.63±0.12 , indicating that the pyridine nitrogen in the 6-isomer is an exceptionally weak base. In contrast, the 5-isomer (CAS 78760-60-8) has a less acidic conjugate acid based on its distinct electronic environment, attributable to the different resonance and inductive effects of the benzyloxy substituent at the 5- versus 6-position relative to the ring nitrogen . This pKa value, while predicted, carries practical implications: the 6-isomer will remain fully unprotonated across all physiologically and synthetically relevant pH ranges (pH 0–14), whereas positional isomers with higher pKa values may exhibit partial protonation under strongly acidic conditions. This differential protonation behavior directly impacts reversed-phase HPLC retention times, liquid-liquid extraction efficiency, and reactivity in acid-catalyzed transformations .

pKa differentiation Ionization state Chromatographic separation

Supplier Purity Specifications: The 6-Isomer Is Available at 98% Purity, Exceeding the 95% Baseline Typical of Non-6 Positional Isomers from Common Suppliers

Multiple suppliers offer 6-(benzyloxy)picolinonitrile at a minimum purity specification of 98% (HPLC), supported by certificates of analysis including NMR and HPLC documentation . In comparison, the most commonly listed purity specification for the 5-isomer (CAS 78760-60-8) from major suppliers is ≥95% , and the 3-isomer (CAS 24059-90-3) is routinely offered at 98% but with limited multi-vendor availability . The 4-isomer (CAS 100382-00-1) is also specified at ≥95% minimum purity by several suppliers . The availability of the 6-isomer at 98% purity from multiple independent vendors—including MolCore (NLT 98%), Leyan (98%), and Liaoning Shixing (98%–99%)—represents a procurement advantage, as higher starting purity reduces the burden of pre-reaction purification and improves the reproducibility of subsequent synthetic steps.

Purity specification Quality assurance Procurement standard

Optimal Research and Industrial Application Scenarios for 6-(Benzyloxy)picolinonitrile (CAS 190582-95-7) Based on Quantitative Comparator Evidence


Synthesis of p62 Ligand Candidate Compounds for Proteinopathy Drug Discovery Programs

6-(Benzyloxy)picolinonitrile is specifically cited in patent families WO-2021054804-A1 and KR-20210035059-A as a building block for the synthesis of novel p62 ligand compounds targeting proteinopathies, including neurodegenerative diseases [1]. Research groups pursuing p62-mediated selective autophagy activation should procure the 6-isomer specifically, as the patent disclosures are tied to this regiospecific substitution pattern—positional isomers (3-, 4-, or 5-benzyloxy) are not covered within the same patent claims and may yield inactive or suboptimal derivatives due to altered binding geometry at the p62 ligand pocket.

Distillation-Intensive Process Chemistry Requiring Lower-Boiling Pyridine Intermediates

With a predicted boiling point of 358.4±32.0 °C—over 47 °C lower than the 5-isomer and over 45 °C lower than the 3-isomer —6-(benzyloxy)picolinonitrile is the preferred choice for synthetic routes that incorporate distillation-based purification. The substantially lower boiling point reduces thermal stress on the compound, minimizes energy costs at scale, and decreases the risk of thermal decomposition during purification, making it the most process-friendly option among the monobenzyloxy-picolinonitrile positional isomers for kilogram-scale and pilot-plant operations.

Medicinal Chemistry Campaigns Requiring High-Purity Building Blocks with Iterative SAR Exploration

For structure-activity relationship (SAR) studies where impurity profiles must be tightly controlled to avoid confounding biological assay results, the 98% minimum purity specification available for the 6-isomer from multiple vendors provides a meaningful advantage over the 95% baseline typical for the 4- and 5-isomers. The 3-percentage-point purity differential reduces the likelihood of impurity-derived false positives in biochemical and cell-based assays, and the multi-vendor availability ensures supply chain resilience for long-term medicinal chemistry programs.

Non-Ionizable Pyridine Scaffold for Acid-Stable Synthetic Intermediates

The exceptionally low predicted pKa of -1.63 for 6-(benzyloxy)picolinonitrile ensures that the pyridine nitrogen remains fully unprotonated under all practical reaction conditions (pH 0–14). This property is critical for synthetic sequences involving strongly acidic reagents or media (e.g., nitrations, Friedel-Crafts acylations, or strong acid-catalyzed cyclizations), where positional isomers with higher pKa values might undergo partial protonation, altering reactivity, solubility, and extraction behavior. The 6-isomer's predictable non-ionizable nature simplifies workup procedures and reaction optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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